molecular formula C23H21N3O6 B14007957 Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate

Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate

Cat. No.: B14007957
M. Wt: 435.4 g/mol
InChI Key: JROQGRLTBVIARV-UHFFFAOYSA-N
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Description

Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate is a complex organic compound with the molecular formula C25H25N3O6 It is characterized by the presence of isoindoline-1,3-dione groups and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate typically involves the reaction of tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic carbonyl groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ethyl iodide, potassium carbonate, and acetonitrile. Reaction conditions typically involve room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted isoindoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate

InChI

InChI=1S/C23H21N3O6/c1-23(2,3)32-22(31)25(26-20(29)16-10-6-7-11-17(16)21(26)30)13-12-24-18(27)14-8-4-5-9-15(14)19(24)28/h4-11H,12-13H2,1-3H3

InChI Key

JROQGRLTBVIARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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